molecular formula C18H26N4O4S B6989439 tert-butyl N-[2-[4-[3-(1-methoxycyclopentyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-yl]ethyl]carbamate

tert-butyl N-[2-[4-[3-(1-methoxycyclopentyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-yl]ethyl]carbamate

Cat. No.: B6989439
M. Wt: 394.5 g/mol
InChI Key: NFIXBICEYAXGQF-UHFFFAOYSA-N
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Description

Tert-butyl N-[2-[4-[3-(1-methoxycyclopentyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-yl]ethyl]carbamate is a synthetic organic compound. This unique chemical structure includes a variety of functional groups, contributing to its versatility in various applications.

Properties

IUPAC Name

tert-butyl N-[2-[4-[3-(1-methoxycyclopentyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-yl]ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O4S/c1-17(2,3)25-16(23)19-10-7-13-20-12(11-27-13)14-21-15(22-26-14)18(24-4)8-5-6-9-18/h11H,5-10H2,1-4H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFIXBICEYAXGQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=NC(=CS1)C2=NC(=NO2)C3(CCCC3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: : Synthesis of the thiazolyl-oxadiazole intermediate:

    • React 1-methoxycyclopentanone with hydrazine hydrate to form the corresponding hydrazone.

    • Cyclize this hydrazone using phosphorous oxychloride to form 3-(1-methoxycyclopentyl)-1,2,4-oxadiazole.

    • Condensation of this oxadiazole with 2-bromoacetylthiophene yields the key intermediate.

  • Step 2: : Formation of the final product:

    • React the intermediate with ethylenediamine under mild conditions.

    • The resulting compound is further reacted with tert-butyl chloroformate to yield the final compound.

Industrial Production Methods

Industrial synthesis scales up these reactions using optimized conditions and catalysts to improve yield and purity. Reactions are often conducted in continuous flow reactors for efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : It undergoes oxidation with agents like hydrogen peroxide, forming various oxidized derivatives.

  • Reduction: : Can be reduced using hydrogen gas in the presence of palladium-carbon catalyst.

  • Substitution: : Reactive sites allow for nucleophilic substitution reactions, especially on the thiazole and oxadiazole rings.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide under acidic conditions.

  • Reduction: : Hydrogen gas and palladium-carbon catalyst.

  • Substitution: : Strong nucleophiles like sodium hydride in aprotic solvents.

Major Products

  • Oxidized and reduced analogs of the original compound.

  • Substituted derivatives with varying functional groups, enhancing its versatility.

Scientific Research Applications

The compound has broad applications in various fields:

  • Chemistry: : As a building block in organic synthesis for creating more complex molecules.

  • Biology: : Used in the development of probes for biological assays due to its unique functional groups.

  • Industry: : Utilized in the creation of specialty chemicals and advanced materials.

Mechanism of Action

The compound's mechanism involves:

  • Molecular Targets: : Interacts with enzymes and receptors due to its specific structure, altering their activity.

  • Pathways Involved: : Modifies signaling pathways, potentially leading to therapeutic effects in diseases.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-[2-[4-[3-(1-methoxycyclopentyl)-1,2,4-triazol-5-yl]-1,3-thiazol-2-yl]ethyl]carbamate

  • tert-Butyl N-[2-[4-[3-(1-methoxycyclopentyl)-1,2,4-thiadiazol-5-yl]-1,3-thiazol-2-yl]ethyl]carbamate

Uniqueness

  • The presence of the 1,2,4-oxadiazole ring differentiates it from its triazole and thiadiazole analogs, imparting unique reactivity and biological activity.

Comparing all these, the title compound's unique structure bestows it with a blend of desirable physical and chemical properties, opening a wide range of applications.

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